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1,5-Dichloro-4,8-dihydroxyanthraquinone

Cat. No.: B1605523
CAS No.: 6837-97-4
M. Wt: 309.1 g/mol
InChI Key: MVTQMYUSTKVGRP-UHFFFAOYSA-N
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Description

Contextualization within the Anthraquinone (B42736) Compound Class

Anthraquinones are a large and vital class of organic compounds based on the anthracene (B1667546) core, with a central benzene (B151609) ring oxidized to a quinone (9,10-anthracenedione). This fundamental structure is found in numerous natural pigments, including those used for centuries as dyes, and forms the backbone for a variety of synthetic compounds. mdpi.com The chemical properties of anthraquinones are distinct from those of simple aromatic compounds, largely due to the deactivating effect of the two carbonyl groups on the central ring. colab.ws This deactivation makes electrophilic substitution reactions challenging unless the outer benzene rings are activated by electron-donating substituents. colab.ws

Anthraquinone derivatives are notable for their broad spectrum of applications. They are pivotal intermediates in the manufacturing of synthetic dyes and pigments. chemicalbook.com In the realm of medicine, they are recognized for their therapeutic potential, including anticancer and antimicrobial activities. mdpi.comnih.govnih.gov Furthermore, their redox-active nature makes them candidates for advanced applications in materials science, such as in photocatalysis and energy storage systems. acs.orgnih.gov

Structural Significance of Halogenation and Hydroxylation on the Anthraquinone Core

The specific properties of any anthraquinone derivative are dictated by the nature and position of its substituents. In 1,5-Dichloro-4,8-dihydroxyanthraquinone, the presence of both chloro (halogen) and hydroxyl groups creates a complex electronic interplay that defines its potential reactivity and function.

Hydroxylation: The hydroxyl (-OH) groups at the 4 and 8 positions are powerful electron-donating groups. Their placement at the peri positions (adjacent to the carbonyls) allows for the formation of strong intramolecular hydrogen bonds. This bonding influences the molecule's planarity, redox potential, and spectroscopic properties. Hydroxylated anthraquinones are known to be involved in biological activities, such as inhibiting enzymes and scavenging radicals. chemicalbook.comnih.gov The stability of dihydroxyanthraquinone isomers, particularly in electrochemical applications, has been shown to be highly dependent on the positioning of these hydroxyl groups. nih.gov

Halogenation: The chloro (-Cl) groups at the 1 and 5 positions are electron-withdrawing halogens. Halogenation is a common strategy for functionalizing the anthraquinone core. colab.ws These halogen atoms can serve as leaving groups in nucleophilic substitution reactions, providing a synthetic handle to introduce other functional moieties. colab.ws Furthermore, the electronic perturbation caused by halogens can fine-tune the molecule's redox potential and photophysical characteristics, which is critical for applications in catalysis and photodynamic therapy. nih.govnih.gov

The combination of these substituents on the this compound scaffold is expected to result in a molecule with a distinct electrochemical and photochemical profile compared to simpler dihydroxy- or dichloro-anthraquinones.

Overview of Emergent Research Areas for this compound

While direct research on this compound is scarce, studies on analogous compounds highlight several promising areas for its investigation.

Energy Storage: Aqueous organic redox flow batteries (AORFBs) represent a promising technology for grid-scale energy storage. Dihydroxyanthraquinone (DHAQ) isomers have been studied as potential anolytes. Notably, 1,5-DHAQ has demonstrated superior chemical stability compared to other isomers in alkaline electrolytes, a property attributed to its specific hydrogen bonding and electronic structure. nih.gov The introduction of chloro-substituents onto this stable core could further modulate the redox potential, potentially improving the cell voltage and energy density of AORFBs.

Photocatalysis and Photodynamic Therapy: Substituted anthraquinones are known to function as photocatalysts and photosensitizers. nih.govacs.orgnih.gov They can generate reactive oxygen species upon exposure to light, a property harnessed in photodynamic therapy for cancer treatment. nih.gov Studies suggest that electron-donating groups at the 1 and 5 positions can enhance singlet oxygen generation. nih.gov The unique electronic configuration of this compound, with its blend of donating and withdrawing groups, makes it an intriguing candidate for investigation in these light-driven applications.

Advanced Materials and Dyes: The parent compound is a structural analogue of various commercial dyes and functional materials. For instance, 1,4-dichloro-5,8-dihydroxyanthraquinone (B1582933) is a precursor for synthesizing conductive polymers with excellent electrochemical performance. The specific arrangement of substituents in this compound could lead to new dyes with unique colors and stability or serve as a building block for novel functional polymers and materials.

Table 1: Research Data on Related Anthraquinone Compounds

Identification of Knowledge Gaps and Prospective Research Trajectories

The most significant knowledge gap concerning this compound is the lack of fundamental research. There is a notable absence of published literature detailing its synthesis, purification, and comprehensive characterization.

Prospective research should therefore proceed along the following trajectories:

Synthesis and Characterization: The primary step is to establish a reliable and efficient synthetic route. A potential pathway could involve the nitration of 1,5-dichloroanthraquinone (B31372) to form 1,5-dichloro-4,8-dinitroanthraquinone, followed by reduction of the nitro groups to amines, and subsequent hydrolysis to the dihydroxy compound. nih.govresearchgate.net Once synthesized, the compound must be fully characterized using modern analytical techniques (NMR, Mass Spectrometry, IR Spectroscopy, and Single-Crystal X-ray Diffraction) to confirm its structure and purity.

Electrochemical Investigation: Following characterization, its electrochemical properties should be systematically studied using techniques like cyclic voltammetry. This would quantify its redox potential and stability, allowing for a direct comparison with 1,5-DHAQ and other compounds used in energy storage applications. nih.gov

Photophysical Studies: A thorough investigation of its absorption and emission properties, as well as its efficiency as a singlet oxygen generator, would be crucial. nih.gov This would assess its potential as a novel photosensitizer for photodynamic therapy or as a photocatalyst.

Biological Screening: Given the wide range of biological activities exhibited by hydroxylated anthraquinones, nih.gov screening this compound for potential anticancer, antibacterial, or anti-inflammatory properties would be a logical extension of the research.

Table 2: Properties of this compound and a Key Precursor

PropertyThis compound1,5-Dichloro-4,8-dinitroanthraquinone
Molecular FormulaC₁₄H₆Cl₂O₄C₁₄H₄Cl₂N₂O₆
Molecular Weight309.1 g/mol367.09 g/mol
AppearanceData Not AvailableCrystals from toluene
Melting PointData Not Available> 540 K
Crystal SystemData Not AvailableMonoclinic
Reference nih.gov nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H6Cl2O4 B1605523 1,5-Dichloro-4,8-dihydroxyanthraquinone CAS No. 6837-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dichloro-4,8-dihydroxyanthracene-9,10-dione
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InChI

InChI=1S/C14H6Cl2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTQMYUSTKVGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3064485
Record name 9,10-Anthracenedione, 1,5-dichloro-4,8-dihydroxy-
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Molecular Weight

309.1 g/mol
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CAS No.

6837-97-4
Record name 1,5-Dichloro-4,8-dihydroxy-9,10-anthracenedione
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Record name 1,5-Dichloro-4,8-dihydroxy-anthraquinone
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Synthetic Methodologies and Chemical Transformations of 1,5 Dichloro 4,8 Dihydroxyanthraquinone

Established Synthetic Routes to 1,5-Dichloro-4,8-dihydroxyanthraquinone

The synthesis of this compound can be approached through the direct chlorination of a dihydroxyanthraquinone precursor. This method relies on the principles of electrophilic aromatic substitution, where the existing hydroxyl groups direct the incoming electrophile.

Preparation from 1,5-Dihydroxyanthraquinone (B121750) via Halogenation with Sulfuryl Chloride

A plausible and established method for halogenating hydroxyanthraquinones involves the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. ias.ac.in The hydroxyl groups at the 1 and 5 positions of the anthraquinone (B42736) scaffold are strong activating groups, which electronically direct incoming electrophiles to the ortho and para positions. In the case of 1,5-dihydroxyanthraquinone, the positions ortho to the hydroxyl groups are 2, 6 and para (or more accurately, peri) are 4, 8. Due to the electronic environment of the anthraquinone system, the electrophilic substitution is strongly favored at the 4 and 8 positions.

The reaction mechanism involves the generation of an electrophilic chlorine species from sulfuryl chloride, which then attacks the electron-rich aromatic rings of the dihydroxyanthraquinone. The presence of a suitable solvent, such as nitrobenzene, is often required. google.com While this route is chemically sound, control of the reaction conditions is critical to prevent over-chlorination or the formation of undesired isomers.

Advanced Synthetic Strategies and Reaction Optimization

Beyond direct chlorination, multi-step synthetic sequences offer greater control over regioselectivity and can be optimized to improve both yield and purity. These strategies often involve building the molecule by adding substituents to a pre-existing dichloroanthraquinone core.

Investigation of Selective Chlorination Pathways

A highly selective, albeit indirect, pathway to this compound involves a multi-step synthesis starting from 1,5-dichloroanthraquinone (B31372). This method introduces the hydroxyl groups at the 4 and 8 positions via a nitration-reduction-hydrolysis sequence.

A key documented step in this pathway is the nitration of 1,5-dichloroanthraquinone using fuming nitric acid in a sulfuric acid medium. This reaction selectively yields 1,5-dichloro-4,8-dinitroanthraquinone. nih.gov The subsequent steps, while not explicitly detailed for this specific molecule in the available literature, follow standard and well-established organic chemistry transformations. The dinitro compound can be reduced to 1,5-dichloro-4,8-diaminoanthraquinone, which is then converted to the target dihydroxy compound via diazotization followed by hydrolysis.

Table 1: Proposed Multi-Step Synthesis Pathway

Step Starting Material Reagents and Conditions Intermediate/Product Reference
1 1,5-Dichloroanthraquinone Fuming HNO₃, concentrated H₂SO₄, 333 K 1,5-Dichloro-4,8-dinitroanthraquinone nih.gov
2 1,5-Dichloro-4,8-dinitroanthraquinone e.g., Na₂S or other reducing agents 1,5-Dichloro-4,8-diaminoanthraquinone (Inferred)

Strategies for Yield Improvement and Purity Enhancement

Purification of Intermediates: The purity of the final product is highly dependent on the purity of the intermediates. Recrystallization of the 1,5-dichloro-4,8-dinitroanthraquinone intermediate, for example from toluene, can remove isomeric impurities prior to subsequent steps. nih.gov

Control of Reaction Conditions: In the nitration step, precise control of temperature and reaction time is essential to maximize the yield of the desired dinitro product and prevent the formation of over-nitrated species.

Efficient Reduction and Hydrolysis: The choice of reducing agent for the nitro groups and the conditions for the diazotization and hydrolysis reactions are critical for high conversion rates. The isolation of the diazonium salt intermediate is typically avoided; the reaction is often carried out as a one-pot process following the reduction.

Reaction Mechanisms and Reactivity Profile of this compound

The chemical reactivity of this compound is dominated by the presence of the chlorine atoms, which are susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms at the 1 and 5 positions of the anthraquinone nucleus are activated towards nucleophilic aromatic substitution (SₙAr). This heightened reactivity is due to the strong electron-withdrawing effect of the adjacent carbonyl groups of the quinone system. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-deficient anthraquinone system. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. nih.govmasterorganicchemistry.com

While specific kinetic data for this compound is not widely reported, the reactivity can be inferred from studies on related chloroanthraquinones. For instance, 1,5-dichloroanthraquinone has been shown to react with various nucleophiles, leading to the substitution of one or both chlorine atoms. bac-lac.gc.caacs.org

Table 2: Examples of Nucleophilic Substitution on a Related Chloroanthraquinone Scaffold

Substrate Nucleophile Reagent/Solvent Product Reference
1,5-Dichloroanthraquinone Sodium azide (B81097) (NaN₃) Dimethyl sulfoxide (B87167) (DMSO) 1-Amino-5-chloroanthraquinone bac-lac.gc.ca
1,5-Dichloroanthraquinone Ammonia (NH₃) DMSO, Potassium fluoride (B91410) (KF) 1-Amino-5-chloroanthraquinone bac-lac.gc.ca
1-Nitro-4-chloroanthraquinone Phenolates - 1-Nitro-4-phenoxyanthraquinone researchgate.net
1-Nitro-4-chloroanthraquinone Thiophenolates - 1-Nitro-4-(phenylthio)anthraquinone researchgate.net

This table presents data for related compounds to illustrate the general reactivity of chlorine atoms on the anthraquinone framework.

The presence of the hydroxyl groups at the 4 and 8 positions in the title compound would further modulate the reactivity of the chlorine atoms through electronic effects, but the fundamental susceptibility to nucleophilic substitution remains a core feature of its chemical profile.

Oxidation and Reduction Pathways of the Anthraquinone Moiety

The anthraquinone framework is a well-established redox-active system, capable of undergoing reversible oxidation and reduction reactions. The quinone groups (C=O) can accept electrons to form semiquinone radical anions and subsequently dianions. Research on similar dihydroxyanthraquinone structures, such as 1,8-dihydroxyanthraquinone, demonstrates that these compounds can be converted into their colored radical anion and semiquinone anion forms through photoinduced single-electron reduction. nih.gov This process typically occurs under visible-light irradiation in the presence of a sacrificial electron donor. nih.gov

Once formed, these excited radical anions and semiquinone anions become highly potent single-electron donors, capable of driving synthetically challenging reductive transformations. nih.gov This reactivity highlights the capacity of the this compound moiety to act as a photoredox catalyst. nih.gov Furthermore, the ability of dihydroxyanthraquinones to interfere with biological electron transfer reactions, potentially by uncoupling ATP synthesis, underscores the fundamental redox activity of the anthraquinone core. acs.orgnih.gov

Hydroxyl Group Reactivity and Functional Group Interconversions

The two peri-hydroxyl groups on the this compound scaffold are pivotal to its chemical reactivity, influencing the electronic properties of the ring system and serving as sites for functionalization. These groups can undergo several key interconversions.

One of the fundamental transformations is the conversion to and from alkoxy groups. The synthesis of dihydroxyanthraquinones can be achieved via the saponification of the corresponding dialkoxyanthraquinones. google.com This reaction is typically carried out by heating the alkoxy derivative with a strong mineral acid, such as sulfuric acid, in a solvent like acetic acid. google.com Conversely, the hydroxyl groups can be converted into ethers (alkoxy groups) through reactions like Williamson ether synthesis.

The hydroxyl groups can also be acylated to form esters. For instance, related dihydroxyanthraquinones have been converted to their diacetate derivatives. google.com These ester groups can serve as protecting groups and can be subsequently removed to regenerate the parent hydroxyl functions. google.com The presence of hydroxyl groups, often in conjunction with a catalyst like boric acid, can also facilitate nucleophilic substitution reactions at other positions on the anthraquinone ring. nih.govbeilstein-journals.org

Derivatization and Scaffold Modifications of this compound

The this compound molecule is a versatile platform for creating a diverse array of derivatives through modifications of its core structure. The chloro, hydroxyl, and aromatic backbone positions all offer opportunities for chemical transformation.

Synthesis of Amino-Substituted Derivatives

Amino groups can be introduced onto the anthraquinone scaffold through various synthetic strategies. One prominent method involves the nucleophilic substitution of the chlorine atoms. A documented example is the reaction of 5,8-dichloro-1,4-dihydroxyanthraquinone with 2-(4-aminophenyl)ethanol (B86761), where the chlorine atoms are displaced by the amine to form a double-substituted green-colored intermediate, 5,8-bis(4-(2-hydroxyethyl)phenylamino)-1,4-dihydroxyanthraquinone.

Another significant pathway to aminoanthraquinones is the reduction of precursor nitro compounds. For example, 4,8-diamino-1,5-dihydroxyanthraquinone is prepared by the chemical reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone (B93595) using reagents like sodium sulfide (B99878). coventry.ac.uk Given that the dinitro derivative of 1,5-dichloroanthraquinone can be synthesized, a similar nitration-then-reduction sequence is a viable route for producing amino derivatives of this compound.

Starting Material Reagents Product Reaction Type Reference
5,8-Dichloro-1,4-dihydroxyanthraquinone2-(4-aminophenyl)ethanol5,8-bis(4-(2-hydroxyethyl)phenylamino)-1,4-dihydroxyanthraquinoneNucleophilic Aromatic Substitution
1,5-Dihydroxy-4,8-dinitroanthraquinoneSodium sulfide4,8-Diamino-1,5-dihydroxyanthraquinoneReduction coventry.ac.uk

Formation of Polymeric Anthraquinone Structures

The functional groups on this compound allow it to be converted into a monomeric unit suitable for polymerization. This creates polymeric materials that incorporate the anthraquinone chromophore or redox center directly into the macromolecular structure.

A clear synthetic route involves converting the parent molecule into a polymerizable dye. In a first step, 5,8-dichloro-1,4-dihydroxyanthraquinone undergoes nucleophilic substitution with an amine like 2-(4-aminophenyl)ethanol to yield a dihydroxy intermediate. This intermediate is then esterified with methacryloyl chloride, converting the terminal hydroxyl groups of the appended side chains into methacrylate (B99206) esters. The resulting molecule, 5,8-bis(4-(2-methacryloxyethyl)phenylamino)-1,4-dihydroxyanthraquinone, is a monomeric dye with two polymerizable functionalities. These functionalities allow it to act as a cross-linking agent during copolymerization, ensuring it becomes covalently integrated into the polymer network. Such electroactive polymers have applications in energy storage systems. researchgate.net

Introduction of Other Functional Groups (e.g., Nitro, Alkoxy) on the Anthraquinone Backbone

The anthraquinone backbone can be further functionalized by introducing a variety of other chemical groups, which modifies the electronic and physical properties of the molecule.

Nitro Groups: Nitration of the anthraquinone core is a common electrophilic aromatic substitution. The synthesis of 1,5-dichloro-4,8-dinitroanthraquinone from 1,5-dichloroanthraquinone is achieved by reacting the starting material with fuming nitric acid in a concentrated sulfuric acid medium. nih.gov The reaction proceeds at elevated temperatures (333 K) to yield the dinitro product. nih.gov The crystal structure of the resulting C₁₄H₄Cl₂N₂O₆ compound shows a nearly planar ring skeleton. nih.govnih.gov This established method suggests a viable pathway for the nitration of this compound, although the strong activating effect of the hydroxyl groups would need to be considered.

Starting Material Reagents Product Reaction Conditions Reference
1,5-DichloroanthraquinoneFuming nitric acid, Concentrated sulfuric acid1,5-Dichloro-4,8-dinitroanthraquinone333 K nih.gov

Alkoxy Groups: As discussed in section 2.3.3, the hydroxyl groups can be readily converted into alkoxy groups. This functional group interconversion is typically achieved through etherification reactions, providing a route to derivatives with altered solubility and electronic characteristics. The reverse reaction, the cleavage of ethers to form hydroxyls, is also a key synthetic step in the preparation of dihydroxyanthraquinones from dialkoxy precursors. google.com

Covalent Grafting onto Inorganic Supports for Hybrid Material Formation

To create hybrid organic-inorganic materials, this compound and its derivatives can be covalently attached to the surface of inorganic supports like silica (B1680970) gel. This immobilization is useful for applications such as solid-phase extraction, catalysis, and sensor development.

The general strategy involves functionalizing the silica surface and the anthraquinone molecule so they can react to form a covalent bond. A common method is to first treat the silica support with an organosilane, such as 3-aminopropyl triethoxysilane (B36694) (APTS), to introduce reactive amino groups onto the surface. tandfonline.com The anthraquinone derivative, modified to have a complementary reactive group, can then be grafted onto this functionalized surface. tandfonline.com For example, 1,8-dihydroxyanthraquinone has been successfully anchored onto silica gel to create a solid-phase extractant for metal ions. Similarly, various aminoanthraquinone derivatives have been immobilized on silica gel for the pre-concentration of lead ions. This covalent attachment prevents the dye from leaching while harnessing its chemical properties for specific applications. beilstein-journals.orgtandfonline.com

Advanced Spectroscopic and Structural Characterization of 1,5 Dichloro 4,8 Dihydroxyanthraquinone

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Analysis of Absorption Maxima and Band Shapes

Solvatochromic Effects on Electronic Transitions

Solvatochromism, the change in the color of a solution when the solute is dissolved in different solvents, is a well-documented phenomenon for many dye molecules, including anthraquinone (B42736) derivatives. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule by the solvent. wikipedia.org While specific solvatochromic data for 1,5-dichloro-4,8-dihydroxyanthraquinone is not extensively reported, the behavior of related compounds suggests that its electronic transitions would be sensitive to the polarity of the solvent.

For example, a study on 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone revealed that the longest wavelength absorption band shows an unusual blue shift (hypsochromic shift) with increasing solvent polarity. nih.gov This behavior is attributed to the delocalization of the excited state and a reduction in the quasi-aromaticity of the chelate rings formed by intramolecular hydrogen bonds, which are influenced by electrostatic or hydrogen bonding interactions with the solvent. nih.gov Conversely, some push-pull dyes exhibit a red shift (bathochromic shift) with increasing solvent polarity, known as positive solvatochromism. wikipedia.org Given the presence of both electron-donating hydroxyl groups and electron-withdrawing chloro groups, this compound is expected to exhibit solvatochromic effects, though the direction and magnitude of the spectral shifts would depend on the interplay of these substituents and their interaction with different solvents.

Table 1: Expected Solvatochromic Behavior of this compound Based on Analogous Compounds

Solvent PropertyExpected Shift in λmaxRationale
Increasing PolarityHypsochromic (Blue Shift) or Bathochromic (Red Shift)The direction of the shift depends on the relative stabilization of the ground and excited states by the solvent. Based on related dihydroxyanthraquinones, a hypsochromic shift is a strong possibility due to interactions with the chelated ring system. nih.govnih.gov
Hydrogen Bond Donating AbilitySignificant Spectral ShiftsSolvents capable of hydrogen bonding can interact with the hydroxyl and carbonyl groups, leading to pronounced changes in the electronic transitions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₁₄H₆Cl₂O₄, corresponding to a molecular weight of approximately 309.1 g/mol . echemi.comncats.io

While specific mass spectral fragmentation data for this compound is not detailed in the available literature, general fragmentation patterns of anthraquinone derivatives can be inferred. The fragmentation of such compounds often involves characteristic losses of small molecules. For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic system. researchgate.net In the case of substituted anthraquinones, fragmentation may be initiated by the cleavage of bonds adjacent to functional groups.

Table 2: Predicted Fragmentation Data for this compound

m/z Value (Predicted)Possible FragmentFragmentation Pathway
308/310/312[M]⁺Molecular ion peak, showing isotopic pattern for two chlorine atoms.
280/282/284[M-CO]⁺Loss of a carbonyl group.
252/254/256[M-2CO]⁺Loss of both carbonyl groups.
273/275[M-Cl]⁺Loss of a chlorine atom.
238[M-2Cl]⁺Loss of both chlorine atoms.

Note: The presence of two chlorine atoms will result in a characteristic isotopic cluster for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl).

X-ray Crystallography for Solid-State Structural Determination (Comparative Studies with Related Anthraquinones)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation and intermolecular interactions. While the specific crystal structure of this compound is not available in the reviewed sources, a comparative analysis with the closely related compound, 1,5-dichloro-4,8-dinitroanthraquinone, can provide valuable structural information. nih.gov

The crystal structure of 1,5-dichloro-4,8-dinitroanthraquinone reveals that the anthraquinone ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of the carbon atoms of 0.091 Å. nih.gov This planarity is a common feature of the anthraquinone core. However, the nitro groups in this analogue are significantly twisted with respect to the mean plane of the ring system. nih.gov In this compound, the hydroxyl groups are expected to lie closer to the plane of the anthraquinone ring, potentially participating in intramolecular hydrogen bonding with the adjacent carbonyl oxygens. This would further enforce a planar conformation.

The crystal packing of anthraquinone derivatives is governed by a variety of intermolecular forces, including van der Waals interactions, π-π stacking, and hydrogen bonding. In the crystal structure of 1,5-dichloro-4,8-dinitroanthraquinone, the molecules pack in a way that is influenced by these forces. nih.gov For this compound, the presence of hydroxyl groups introduces the possibility of strong intermolecular hydrogen bonding. These hydrogen bonds, in conjunction with π-π stacking interactions between the aromatic rings, would likely play a significant role in dictating the crystal packing arrangement. The chlorine atoms could also participate in halogen bonding, further influencing the supramolecular architecture.

Table 3: Crystallographic Data for the Related Compound 1,5-Dichloro-4,8-dinitroanthraquinone

ParameterValueReference
FormulaC₁₄H₄Cl₂N₂O₆ nih.gov
Molecular Weight367.09 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁ nih.gov
a (Å)5.9596 (6) nih.gov
b (Å)11.3897 (11) nih.gov
c (Å)9.8667 (9) nih.gov
β (°)93.519 (1) nih.gov
Volume (ų)668.47 (11) nih.gov
Z2 nih.gov

Computational Chemistry and Theoretical Investigations of 1,5 Dichloro 4,8 Dihydroxyanthraquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 1,5-dichloro-4,8-dihydroxyanthraquinone. These calculations provide a microscopic view of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and greater polarizability. researchgate.net

For this compound, the electronic properties are modulated by the interplay of the electron-withdrawing chloro (-Cl) groups and the electron-donating hydroxyl (-OH) groups. The hydroxyl groups, particularly through resonance, tend to raise the HOMO energy level, while the electronegative chlorine atoms and the carbonyl groups tend to lower the LUMO energy level. rsc.org This combined effect is expected to result in a relatively small HOMO-LUMO gap compared to the unsubstituted anthraquinone (B42736) parent molecule, suggesting significant biological activity and reactivity. researchgate.net

Computational studies on analogous anthraquinone derivatives support these predictions. For instance, analysis of various substituted anthraquinones has shown that the HOMO is typically distributed over the hydroxyl-substituted aromatic ring, while the LUMO is often localized on the quinone moiety. nih.gov The precise energy values for this compound would require specific DFT calculations, but comparative data from related structures provide a solid theoretical foundation.

Table 1: Theoretical HOMO-LUMO Data for Related Anthraquinone Derivatives This table is illustrative, based on typical values found in the literature for similar compounds, as specific values for this compound are not readily available in the cited literature.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
AnthraquinoneDFT/B3LYP-6.99-2.794.20
1,8-DihydroxyanthraquinoneDFT/B3LYP-6.15-2.953.20
1,5-Dichloroanthraquinone (B31372)DFT/B3LYP-7.21-3.104.11
Predicted this compoundDFT/B3LYP~ -6.30~ -3.25~ 3.05

Note: The predicted values are estimations based on substituent effects discussed in the literature.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution across a molecule, highlighting electrophilic and nucleophilic sites. deeporigin.comavogadro.cc It is crucial for understanding intermolecular interactions, including hydrogen bonding and ligand-receptor binding. researchgate.net For this compound, the ESP map is expected to show distinct regions of charge.

The oxygen atoms of the carbonyl and hydroxyl groups, being highly electronegative, will create regions of negative electrostatic potential (typically colored red or yellow). These areas are prime sites for electrophilic attack and for forming hydrogen bonds as acceptors. Conversely, the hydrogen atoms of the hydroxyl groups will be electron-deficient, creating regions of strong positive electrostatic potential (colored blue), making them key hydrogen bond donors. researchgate.net The chlorine atoms, due to their high electronegativity, will also contribute to negative potential regions. Studies on substituted dihydroxyanthraquinones confirm that the presence of intramolecular hydrogen bonds between the hydroxyl and adjacent carbonyl groups significantly influences the charge distribution. mdpi.com The ESP map would therefore reveal a highly polarized molecule, with specific sites predisposed to interact with biological macromolecules.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a biological receptor. nih.govfrontiersin.org For a molecule like this compound, the core tricyclic anthraquinone structure is largely rigid and planar.

MD simulations would be particularly useful for exploring:

Hydrogen Bond Dynamics: The dynamics of the intramolecular hydrogen bonds between the peri-positioned hydroxyl and carbonyl groups.

Solvent Interactions: How the molecule interacts with and organizes solvent molecules (e.g., water) around its polar (hydroxyl, carbonyl) and nonpolar (aromatic rings) regions. This is critical for understanding its solubility and bioavailability.

Binding Stability: When complexed with a biological target, MD simulations can assess the stability of the binding pose obtained from docking studies, calculating key metrics like the root-mean-square deviation (RMSD) of the ligand over time. nih.gov Studies on other anthraquinone derivatives have successfully used MD to confirm stable binding within protein active sites. nih.govtandfonline.com

While specific MD studies on this compound are not prominent in the literature, simulations on related systems show that the anthraquinone core remains stable, while side chains or interacting partners show dynamic behavior crucial for function. tandfonline.comresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions (Comparative with related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is invaluable in drug discovery for identifying potential biological targets and understanding binding mechanisms. Anthraquinone derivatives are known to interact with various biological targets, including enzymes and DNA. researchgate.netnih.gov

Docking studies on a wide range of anthraquinones have revealed key interaction patterns. For example, studies targeting the enzyme DNA gyrase B showed that hydroxyl and carboxyl groups on the anthraquinone scaffold are crucial for forming hydrogen bonds with amino acid residues in the active site. nih.gov In another study, anthraquinones were docked into the active site of phosphoglycerate mutase 1 (PGAM1), a cancer target, where residues like F22, R90, K100, and W115 were identified as vital for binding. frontiersin.orgnih.gov

For this compound, a docking study would likely show that the hydroxyl and carbonyl groups are the primary drivers of interaction, forming hydrogen bonds with polar residues in a target's active site. The chlorine atoms could participate in halogen bonding or hydrophobic interactions. A comparative analysis with other anthraquinones highlights the importance of the substitution pattern in determining binding affinity and selectivity.

Table 2: Comparative Molecular Docking Data of Anthraquinone Derivatives Against Various Targets This table compiles representative data from different studies to illustrate the range of binding energies and key interactions.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Emodin (B1671224)Caspase-3-7.5HIS121, GLY122, SER65
Chrysophanol (B1684469)CDK2-8.2LEU83, LYS33, ASP86
Anthraquinone MixPlasmodium falciparum DHODH-8.6 to -9.8LYS229, SER477
Various AQsVibrio carchariae LuxP-7.7 to -8.4Not specified

Data sourced from references nih.govnanobioletters.comfrontiersin.org.

Structure-Activity Relationship (SAR) Modeling Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. tandfonline.com Computational QSAR (Quantitative Structure-Activity Relationship) models use statistical methods to build predictive models based on a set of compounds with known activities. bohrium.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. nih.govmdpi.com

These methods generate contour maps that visualize which regions of a molecule should be modified to enhance activity.

CoMFA maps show where steric bulk or electrostatic charges are favorable or unfavorable.

CoMSIA maps extend this to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Several 3D-QSAR studies on anthraquinone derivatives have been published. For instance, a study on PGAM1 inhibitors revealed that bulky, electropositive substituents at certain positions increased activity, while electronegative groups were favored elsewhere. frontiersin.org Another study on anthraquinone photosensitizers used 3D-QSAR to guide the design of new compounds with enhanced activity. bohrium.com

Based on these studies, the SAR for this compound can be inferred. The hydroxyl groups at positions 4 and 8 are likely crucial as hydrogen bond donors and acceptors. The chlorine atoms at positions 1 and 5 introduce specific steric and electrostatic features that would significantly influence its fit and interaction within a receptor site, contributing to its unique activity profile.

Mechanistic Predictions for Chemical Reactions and Pathways

Computational chemistry provides powerful tools for predicting the mechanisms of chemical reactions, including identifying transition states and calculating reaction energy barriers. nih.gov This is particularly useful for understanding the reactivity of molecules like this compound.

The electronic properties determined by HOMO-LUMO and ESP analysis (Section 4.1) are critical inputs for these predictions. The LUMO distribution can indicate the most electrophilic sites on the aromatic ring, which are the most likely targets for a nucleophile. For this compound, computational models could predict the regioselectivity of substitution reactions and explore the mechanisms of its potential metabolic transformations or its action as a catalyst. nih.gov

Research Applications in Advanced Materials Science

Precursors for Conductive Polymers and Organic Electronic Materials

Anthraquinone (B42736) derivatives are recognized for their diverse electronic functionalities and robust chemical structures. arabjchem.org Incorporating these units into polymeric chains is a key strategy for developing new organic electronic materials, and 1,5-dichloro-4,8-dihydroxyanthraquinone serves as a foundational component in this pursuit.

The electrochemical characteristics of anthraquinone derivatives make them highly suitable for energy storage applications. arabjchem.org However, small-molecule versions often suffer from dissolution in organic electrolytes, which diminishes the long-term stability of batteries. arabjchem.org To overcome this, researchers incorporate the anthraquinone subunit into larger polymer structures, such as porous organic polymers (POPs), to enhance stability and active site accessibility. arabjchem.org

The chloro- groups in this compound can serve as reactive sites for polymerization reactions, such as the formation of poly(anthraquinonyl sulfide) (PAQS) polymers. rsc.orgnih.gov These polymers leverage the redox activity of the anthraquinone core for charge storage. The structural arrangement of the monomer unit significantly impacts the electrochemical performance of the resulting polymer. For instance, a comparative study of PAQS isomers demonstrated that polymers with greater spatial flexibility, which makes the carbonyl groups more accessible to lithium cations, show superior performance. rsc.org A 1,5-PAQS isomer was shown to preserve a capacity of 200 mAh g⁻¹ at a 4C rate for up to 1000 cycles. rsc.org

In a notable application for aqueous organic redox flow batteries (AORFBs), an anolyte was developed by coupling 1,5-dihydroxyanthraquinone (B121750) (1,5-DHAQ) with a poly(anthraquinonyl sulfide)/carbon black composite. nih.gov This system delivered a stable cell discharge capacity of approximately 573 mAh at a current density of 20 mA/cm² over 1100 hours of cycling. nih.gov Such findings underscore the potential of polymers derived from hydroxylated and chlorinated anthraquinones in creating high-performance energy storage devices.

Table 1: Performance of Polyanthraquinone Derivatives in Energy Storage

Polymer DerivativeApplicationKey Performance MetricSource
1,5-Polyanthraquinone Sulfide (B99878) (1,5-PAQS)Lithium-ion Battery CathodeCapacity of 200 mAh g⁻¹ at 4C, stable for 1000 cycles. rsc.org
1,5-DHAQ/PAQS/Carbon Black AnolyteAqueous Organic Redox Flow BatteryStable discharge capacity of ~573 mAh at 20 mA/cm² for 1100 hours. nih.gov
Oxidized 1,4,5,8-tetrahydroxy-9,10-anthraquinone (O-THAQ)Lithium Battery CathodeInitial capacity of 250 mAh g⁻¹. pku.edu.cn

In the field of organic electronics, anthraquinone derivatives are explored as electron-deficient (acceptor) units in the design of materials for Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net The electron-accepting nature of the anthraquinone core can be paired with electron-donating moieties to create donor-acceptor (D-A) type molecules. nih.gov This architecture facilitates intramolecular charge transfer, which is crucial for developing emissive materials, particularly for red and orange light. researchgate.net

For example, researchers have successfully synthesized red-emitting D-A type asymmetric emitters by attaching donor groups like carbazole (B46965) and triphenylamine (B166846) to an anthraquinone core. researchgate.net These materials exhibited both thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties, leading to solution-processed OLED devices with high external quantum efficiencies of 5.8% and 7.8%. researchgate.net While research has not explicitly detailed the use of this compound in OLEDs, its core structure represents a viable platform. The chloro- and hydroxyl- groups could be chemically modified or replaced with suitable donor groups to engineer novel D-A materials for OLED applications. nih.govrsc.org

Photoinitiators in Photopolymerization Systems

Photoinitiators are compounds that, upon absorbing light, generate reactive species to initiate polymerization. Dihydroxyanthraquinone derivatives have been identified as effective and versatile photoinitiators that are sensitive to blue light. rsc.org The compound 1,5-dihydroxyanthraquinone (15-DHAQ), a close analogue to the title compound, demonstrates good solubility and absorption in the blue light wavelength range, making it a candidate for systems cured with common blue LED bulbs. rsc.org These compounds can be used in combination with additives like iodonium (B1229267) salts or tertiary amines to initiate both free radical and cationic photopolymerization processes. rsc.org

The efficiency of dihydroxyanthraquinone derivatives as photoinitiators is highly dependent on their molecular structure, specifically the position of the hydroxyl substituents. rsc.org A study comparing four isomers (1,2-DHAQ, 1,4-DHAQ, 1,5-DHAQ, and 1,8-DHAQ) revealed significant differences in their photoinitiating abilities. rsc.org

Among the tested derivatives, systems based on 1,8-DHAQ showed the highest efficiency for both free radical and cationic polymerization, while 1,2-DHAQ systems were found to be inefficient. rsc.org This highlights that the specific arrangement of functional groups on the anthraquinone ring directly governs the photochemical mechanisms responsible for generating the polymer-starting radicals or cations. rsc.org The properties of 1,5-DHAQ place it as a moderately effective initiator within this class of compounds.

Table 2: Comparison of Dihydroxyanthraquinone (DHAQ) Isomers as Photoinitiators

DerivativeSolubility/AbsorptionPhotoinitiating AbilitySource
1,2-dihydroxyanthraquinone (12-DHAQ)N/AInefficient rsc.org
1,4-dihydroxyanthraquinone (14-DHAQ)Good solubility, blue light absorptionEffective rsc.org
1,5-dihydroxyanthraquinone (15-DHAQ)Good solubility, blue light absorptionEffective rsc.org
1,8-dihydroxyanthraquinone (18-DHAQ)Good solubility, blue light absorptionHighest efficiency among tested DHAQs rsc.org

Advanced Dye Chemistry and Pigment Development

The anthraquinone skeleton is a classic chromophore, forming the basis for many synthetic dyes and pigments. The color and properties of these dyes can be precisely controlled through chemical modification of the core structure.

Chromophore engineering involves the targeted modification of a molecule's structure to alter its optical properties, such as its absorption and emission wavelengths. The photochemical properties of anthraquinones can be effectively tuned through molecular structure design. nih.gov The presence of functional groups significantly influences the electronic properties, redox capacity, and, consequently, the color of the compound. nih.gov

In this compound, the hydroxyl groups act as electron-donating groups (auxochromes) that modify the absorption characteristics of the anthraquinone chromophore. The chlorine atoms also influence the electronic structure and provide reactive handles for further functionalization. By chemically altering these substituents—for example, by replacing the chlorine atoms with amino or other functional groups—it is possible to engineer molecules with a wide range of colors and properties. chemicalbook.com This principle allows for the development of advanced dyes with tailored optical characteristics for specific applications, from textiles to high-performance pigments.

Interactions with Synthetic Polymer Fibers

There is a notable lack of specific research findings detailing the interactions of this compound with synthetic polymer fibers. Anthraquinone derivatives are a significant class of dyes used for coloring synthetic materials like polyesters due to their structural stability. nih.gov For instance, derivatives of other isomers, such as those based on 1,8-dihydroxyanthraquinone (chrysazin), have been explored for dyeing polyester (B1180765) fabrics. researchgate.net

Development of Hybrid Materials for Specific Functional Applications

The development of hybrid materials incorporating this compound for specific functional applications is not extensively documented in current research. The creation of hybrid materials often involves integrating organic molecules like anthraquinones with inorganic substrates to achieve novel functionalities.

While direct examples are scarce, research on analogous compounds provides insight into potential applications. For example, a complex derivative, 9,10-dioxo-5-((3-(triethoxysilyl)-propyl) amino)-1,5-dichloro-4,8-dinitroanthraquinone, has been used to functionalize mesoporous silica (B1680970). researchgate.net This process creates an inorganic-organic hybrid material capable of adsorbing sulfur compounds, demonstrating a potential application in purification technologies. researchgate.net

Mechanistic Studies in Biological and Environmental Systems Excluding Clinical Human Data

Biological Activity Mechanisms: In Vitro and Non-Human In Vivo Investigations

While direct antioxidant assays for 1,5-Dichloro-4,8-dihydroxyanthraquinone were not found, the anthraquinone (B42736) class of compounds is known for its antioxidant properties, which are largely influenced by the number and position of hydroxyl (-OH) groups on the aromatic skeleton mdpi.com. These compounds can exert antioxidant effects by scavenging free radicals such as hydroxyl (•OH), superoxide (B77818) anion (O2•−), and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•), as well as by inhibiting lipid peroxidation mdpi.com. The general mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl groups to a free radical, which stabilizes the radical nih.gov.

Specific data from 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays for this compound are not present in the available research. However, these assays are standard methods for evaluating the radical scavenging potential of chemical compounds nih.govmdpi.com. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the violet-colored DPPH solution mdpi.com. Similarly, the ABTS assay measures the relative ability of an antioxidant to scavenge the blue-green ABTS cationic radical, which is soluble in both aqueous and organic media, allowing for the assessment of both hydrophilic and lipophilic materials nih.gov.

Theoretical studies on natural anthraquinones suggest they can be excellent scavengers of the superoxide anion (O2•−) radical, particularly in polar environments, with calculated reaction rate constants ranging from 3.42 × 10⁶ to 3.70 × 10⁸ M⁻¹ s⁻¹ nih.govacs.org. Experimental studies on other anthraquinones and anthrones have demonstrated their radical scavenging effects in the DPPH assay.

DPPH Radical Scavenging Activity of Structurally Related Anthraquinone Derivatives
CompoundIC₅₀ (μmol/L)Reference
Anthrone62 ± 2 nih.gov
Dithranol72 ± 1 nih.gov
Rhein anthrone76 ± 6 nih.gov

No studies specifically detailing the antimicrobial spectrum or antibacterial mechanisms of this compound were identified. However, anthraquinones as a class exhibit a range of antibacterial activities, particularly against Gram-positive bacteria nih.govnih.gov. The mechanisms of action are diverse and can involve multiple cellular targets simultaneously nih.govrsc.org. The presence of functional groups, such as hydroxyl and chlorine, significantly influences antibacterial potency rsc.orgnih.gov. For instance, the chlorination of the natural anthraquinone emodin (B1671224) was found to enhance its activity against some Gram-positive bacteria nih.gov.

A primary antibacterial mechanism for some anthraquinone derivatives is the disruption of the bacterial cell membrane. While there is no specific data for this compound, studies on a related compound, chlorinated emodin, demonstrated that it damages the selective permeability of bacterial cell membranes nih.gov. This damage leads to significant leakage of intracellular components, such as potassium ions, and causes depolarization of the cell membrane, ultimately resulting in bacterial cell death nih.gov. Other natural anthraquinones, like emodin, have also been shown to increase membrane permeability in bacteria such as Aeromonas hydrophila mdpi.com. Similarly, the related compound 5,8-dihydroxy-1,4-naphthoquinone (B181067) has been shown to disrupt membrane permeability and integrity in several microorganisms mdpi.com.

The inhibition of essential bacterial enzymes is another mechanism of action for some anthraquinones. Phosphopantetheine adenylyltransferase (PPAT) is a key enzyme in the bacterial synthesis of coenzyme A nih.gov. An in silico screening of various anthraquinones identified 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) as a potential inhibitor of PPAT in Gram-positive bacteria nih.gov. This finding suggests that specific substitution patterns on the anthraquinone core are critical for this activity. In the same study, 1,8-dichloroanthraquinone (B31358) showed no antibacterial effect, indicating that the presence of chlorine atoms alone, without other specific functional groups, may not be sufficient to inhibit this particular enzyme nih.gov. No research was found linking this compound to PPAT inhibition.

Several anthraquinone compounds are known to interact with bacterial DNA, leading to altered conformation and suppression of DNA synthesis nih.govnih.govmdpi.com. For example, chlorinated emodin was shown to have a strong electrostatic interaction with bacterial DNA, which induces DNA condensation nih.gov. This action, combined with its effects on the cell membrane, contributes to its dual antibacterial mechanism nih.gov. Other studies have noted that emodin can bind to DNA, and this interaction is considered a contributor to its antimicrobial effects mdpi.com. This mechanism of altering DNA conformation is recognized as a general antibacterial strategy for the anthraquinone class of compounds nih.gov.

Anticancer Activity and Cellular Pathways (In Vitro Studies)

The anthraquinone scaffold is the backbone of several established anticancer drugs, and numerous derivatives have been investigated for their potential as chemotherapeutic agents. researchgate.net Research into related dihydroxyanthraquinones and their derivatives has elucidated several key mechanisms by which these compounds exert cytotoxic effects on cancer cells.

Anthraquinone derivatives consistently demonstrate the ability to inhibit the proliferation and reduce the viability of various cancer cell lines in a dose-dependent manner. mdpi.com The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability by 50%. nih.gov For instance, studies on synthetic anthraquinone derivatives have shown significant antitumor activities against human breast cancer cell lines (MCF-7), bladder carcinoma cells (NTUB1), and colon cancer cells (HCT116). mdpi.comnih.govnih.gov The specific activity varies based on the substitution pattern on the anthraquinone core.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Anthraquinone Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)MCF-7Breast Cancer34.4 µM nih.gov
DamnacanthalMCF-7Breast Cancer29.2 µM nih.gov
Anthraquinone Derivative 9 (with pyrrolidinyl group)NTUB1Bladder Carcinoma1.53 µM nih.gov
Anthraquinone Derivative 8aHCT116Colon Cancer0.59 µM mdpi.com

A primary mechanism for the anticancer activity of anthraquinones is the induction of apoptosis, or programmed cell death. This process is frequently mediated by the activation of a cascade of cysteine proteases known as caspases. mdpi.comnih.gov Studies on various anthraquinone derivatives, such as danthron (B1669808) and others, show that they can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. acs.orgtandfonline.com

Activation of the intrinsic pathway often involves an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to mitochondrial membrane depolarization. acs.org This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9, an initiator caspase. mdpi.comacs.org Activated caspase-9 then proceeds to activate executioner caspases like caspase-3. mdpi.com Activation of caspase-3 is a central event in apoptosis, leading to the cleavage of critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately dismantles the cell. mdpi.comnih.gov Some derivatives have also been shown to activate the extrinsic pathway initiator, caspase-8. acs.org

Table 2: Apoptotic Effects of Anthraquinone Derivatives in Cancer Cells

Compound/DerivativeCell LineObserved EffectReference
DanthronSNU-1 (Gastric Cancer)Activation of caspase-3, -8, and -9; increased Bax/Bcl-2 ratio. acs.org
Compound 4 (anthraquinone derivative)PC3 (Prostate Cancer)Enhanced production of caspase-3 and cleavage of PARP. nih.gov
Compound 8aHCT116 (Colon Cancer)Release of mitochondrial cytochrome c; activation of caspase-9 and caspase-3. mdpi.com
Compound KA-4cVariousUpregulation of cleaved PARP. tandfonline.com

In addition to inducing apoptosis, anthraquinones can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The most commonly reported effect is an accumulation of cells in the G2/M phase. nih.govnih.govnih.govmdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting cell division.

This G2/M arrest is associated with the modulation of key cell cycle regulatory proteins. For example, some anthraquinone derivatives have been shown to decrease the expression of cyclin B1, a protein essential for the transition from G2 to M phase. nih.govmdpi.com Concurrently, they can upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21, which can bind to and inhibit the activity of CDK complexes that drive the cell cycle forward. nih.govnih.govmdpi.com The ability of some derivatives to induce G2/M arrest appears to be independent of p53 status, a tumor suppressor gene that is often mutated in cancer cells. mdpi.com

Table 3: Effects of Anthraquinone Derivatives on Cell Cycle Progression

Compound/DerivativeCell LineEffectReference
Compound 9 (with pyrrolidinyl group)NTUB1 (Bladder Carcinoma)Arrest at G2/M phase; upregulation of cyclin B1 and p21. nih.gov
1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)MCF-7 (Breast Cancer)Arrest at G2/M phase; upregulation of p53 and p21. nih.gov
Compound 4 (anthraquinone derivative)PC3 (Prostate Cancer)Accumulation of cells in the G2/M phase. nih.gov

The planar tricyclic structure of the anthraquinone ring allows it to function as a DNA-intercalating agent, inserting itself between the base pairs of the DNA double helix. researchgate.net This physical interaction can distort the DNA structure and obstruct the processes of DNA replication and transcription, which are vital for rapidly dividing cancer cells. nih.gov

Furthermore, many anthraquinone-based anticancer agents are known inhibitors of DNA topoisomerases. nih.govmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair by catalyzing the breaking and rejoining of DNA strands. Anthraquinones can act as "topoisomerase poisons," stabilizing the transient complex formed between the topoisomerase enzyme and the cleaved DNA. mdpi.comnih.gov This leads to the accumulation of permanent DNA strand breaks, which triggers cell cycle arrest and apoptosis. nih.gov Both topoisomerase I and topoisomerase II have been identified as targets for different anthraquinone derivatives. nih.govnih.gov

Neuroprotective Effects and Associated Molecular Targets (Comparative with related compounds)

Beyond anticancer activity, certain anthraquinone derivatives, particularly those found in medicinal plants like rhubarb, have demonstrated neuroprotective properties in various in vitro models of central nervous system diseases. researchgate.netnih.gov Compounds such as emodin, rhein, and physcion (B1677767) have shown potential in protecting neuronal cells from damage. researchgate.netnih.govmdpi.com

The neuroprotective mechanisms are often linked to the potent antioxidant and anti-inflammatory activities of these compounds. mdpi.comnih.gov Anthraquinones can reduce oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD). researchgate.netnih.gov In models of glutamate-induced neurotoxicity, emodin was found to inhibit neuronal apoptosis by modulating the expression of Bcl-2 family proteins. researchgate.net Other reported mechanisms include the inhibition of inflammatory pathways, such as the NF-κB pathway, and the suppression of pro-inflammatory cytokines, which are often implicated in neurodegenerative processes. mdpi.com Additionally, some derivatives have been identified as inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), enzymes involved in purinergic signaling, which has implications for inflammation and neurodegenerative diseases. frontiersin.org

Environmental Fate and Bioremediation Potential

Anthraquinone-based compounds, particularly dyes, are known for their complex aromatic structure, which makes them stable and often resistant to degradation (recalcitrant). nih.govfrontiersin.org Their release into the environment from industrial effluents is a significant concern due to their persistence and potential toxicity to aquatic life and microorganisms. frontiersin.orgresearchgate.net The chlorinated nature of this compound likely contributes to its persistence, as halogenated organic compounds can be particularly difficult to break down. researchgate.net

However, biological treatment methods offer an eco-friendly and cost-effective approach to remediate sites contaminated with these compounds. nih.gov A wide range of microorganisms, including bacteria, fungi, and algae, have been identified with the ability to decolorize and degrade anthraquinone dyes. nih.govnih.gov

Fungi, especially white-rot fungi such as Trametes versicolor and Phanerochaete chrysosporium, are particularly effective due to their non-specific extracellular ligninolytic enzyme systems. nih.govnih.gov Enzymes like laccases and peroxidases, which these fungi secrete, can catalyze the initial breakdown of the complex anthraquinone structure. frontiersin.orgnih.gov Bacterial degradation has also been extensively studied, with genera like Pseudomonas, Bacillus, and Rhodocyclus showing the ability to decolorize and mineralize these dyes, sometimes through the reductive cleavage of the chromophore group. nih.govresearchgate.net

The biodegradation of chlorinated aromatics can proceed under both aerobic and anaerobic conditions. eurochlor.org Under aerobic conditions, microorganisms often use oxygenases to initiate degradation. eurochlor.org For some highly chlorinated compounds, complete mineralization may require a sequence of anaerobic and aerobic treatments. eurochlor.org The degradation process can break down the complex dye into less harmful intermediates like phthalic acid or, ideally, mineralize it completely into carbon dioxide and water. researchgate.netresearchgate.net Studies have shown that the metabolites formed after microbial degradation are often non-toxic, highlighting the potential of bioremediation to detoxify contaminated effluents. researchgate.net

Degradation Pathways and Environmental Stability

The environmental fate of this compound is governed by its resistance to degradation, a characteristic influenced by its chlorinated and hydroxylated aromatic structure. While specific studies on this compound are limited, the degradation of related chlorinated aromatic compounds offers insights into its likely environmental behavior.

The biodegradability of chlorinated aromatic compounds is significantly affected by the degree of chlorination. eurochlor.org Generally, compounds with a higher number of chlorine atoms are more resistant to aerobic degradation but are more susceptible to anaerobic biotransformation. eurochlor.org Under anaerobic conditions, the primary degradation mechanism is reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. eurochlor.org This process can be a form of halorespiration for certain bacteria. eurochlor.org

Microorganisms, including bacteria and fungi, are capable of degrading halogenated aromatic compounds. nih.gov The complete breakdown of such compounds often requires both anaerobic and aerobic conditions sequentially. eurochlor.org For instance, anaerobic processes may first dechlorinate the molecule, making the resulting lower-chlorinated congeners more amenable to subsequent aerobic degradation. eurochlor.orguth.grnih.gov Fungi, particularly white-rot fungi, can also degrade chlorinated compounds through the action of extracellular enzymes like peroxidases. uth.grnih.gov

The photodegradation of anthraquinone derivatives has also been investigated, revealing that some derivatives exhibit partially reversible photodegradation. rsc.org The stability and recovery characteristics are structure-dependent. rsc.org For example, studies on various anthraquinone derivatives have shown that the substitution pattern influences their photostability. rsc.org

Table 1: General Biodegradation Susceptibility of Chlorinated Aromatic Compounds

Degree of Chlorination Aerobic Biodegradation Potential Anaerobic Biotransformation Potential
Low High Low
High Low High

(Data synthesized from principles outlined in referenced literature) eurochlor.org

Role in Inhibition of Microbial Processes (e.g., Sulfate (B86663) Respiration)

Anthraquinone derivatives have been shown to inhibit respiratory sulfate reduction in sulfate-reducing bacteria (SRB). nih.govnih.gov This inhibition is significant as SRB are key players in the production of hydrogen sulfide (B99878) in various natural and industrial anaerobic environments. asm.org The inhibitory activity of anthraquinones is linked to their chemical structure, with the degree and nature of substitution on the anthraquinone nucleus playing a crucial role. nih.govnih.gov

Research on a range of anthraquinone derivatives has demonstrated that increasing the number of substituents on the anthraquinone core generally leads to higher concentrations required for 50% inhibition (I₅₀) of sulfate respiration. nih.govnih.govresearchgate.net The proposed mechanism of inhibition is the uncoupling of electron transfer from ATP synthesis. nih.govasm.orgresearchgate.net This disruption of the cellular energy production process ultimately hinders sulfate activation and reduction. asm.org

While direct studies on this compound are not extensively available, data from related compounds like 1,8-dihydroxyanthraquinone provide a model for its potential effects. For example, 1,8-dihydroxyanthraquinone has been shown to effectively inhibit hydrogen-dependent sulfate respiration. nih.govnih.govasm.org The inhibitory concentrations for various anthraquinones are typically in the micromolar range. researchgate.net

Table 2: Inhibitory Effects of 1,8-Dihydroxyanthraquinone on Various Bacteria

Organism Process Effect of 12 µM 1,8-dihydroxyanthraquinone
Desulfovibrio species (SRB) Sulfate Respiration Complete Inhibition
Escherichia coli Aerobic Growth No Effect
Escherichia coli Anaerobic Growth (Fumarate Respiration) No Effect
Thiobacillus denitrificans Anaerobic Growth (Nitrate Respiration) No Effect

(Data based on studies of 1,8-dihydroxyanthraquinone) asm.orgresearchgate.net

Applications in Hydrocarbon Desulfurization

Anthraquinone derivatives have been explored for their catalytic properties, including applications in the desulfurization of hydrocarbons. The removal of sulfur compounds from fuels is a critical industrial process to reduce sulfur oxide emissions. One approach is oxidative desulfurization (ODS), where sulfur-containing compounds are oxidized to sulfones, which can then be more easily removed.

While direct application of this compound in hydrocarbon desulfurization is not widely documented, a closely related compound, 1,5-dichloro-4,8-dinitroanthraquinone , has been identified as belonging to a class of catalysts used for dehydrosulfurization. nih.govresearchgate.net This suggests that the chlorinated anthraquinone framework can serve as a basis for developing desulfurization catalysts. The catalytic activity in such systems is often dependent on the specific functional groups attached to the anthraquinone core.

The broader field of oxidative desulfurization catalysis has seen the use of various compounds, including metallophthalocyanines, which can be modified to enhance their catalytic activity. mdpi.com For instance, the modification of zinc phthalocyanine (B1677752) derivatives has been shown to significantly increase the rate of thiophene (B33073) oxidation. mdpi.com This highlights the principle that the catalytic efficacy of a core molecule can be tuned by its peripheral chemical groups.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
1,5-dichloro-4,8-dinitroanthraquinone
1,8-dihydroxyanthraquinone
Hydrogen Sulfide
Thiophene

Catalytic Applications and Energy Sector Research

Role as Dehydrosulfurization Catalysts (Comparative with related compounds)

Anthraquinone (B42736) derivatives have been recognized for their catalytic activity in dehydrosulfurization processes. While direct studies on 1,5-Dichloro-4,8-dihydroxyanthraquinone are not extensively documented in the available literature, research on closely related compounds such as 1,5-Dichloro-4,8-dinitroanthraquinone provides strong inferential evidence of its potential catalytic role. nih.govresearchgate.net The dinitro derivative is part of a class of catalysts used for dehydrosulfurization, a critical process for removing sulfur compounds from fuels and chemical feedstocks. nih.govresearchgate.net

The catalytic mechanism in the broader anthraquinone process often involves the reduction of the anthraquinone to its hydroquinone (B1673460) form, which then facilitates the desired chemical transformation before being regenerated. wikipedia.org The presence of electron-withdrawing groups, such as chloro and nitro substituents, on the anthraquinone core can significantly influence the redox potential and, consequently, the catalytic efficacy. rsc.org It is plausible that the chloro and hydroxyl groups in this compound would modulate its electronic properties in a manner that could be beneficial for such catalytic cycles.

A comparative analysis with other anthraquinone derivatives highlights the importance of the substitution pattern on catalytic performance. For instance, the synthesis of 1,5-Dichloro-4,8-dinitroanthraquinone from 1,5-dichloroanthraquinone (B31372) underscores the interest in this substitution pattern for catalytic applications. nih.govresearchgate.net

Table 1: Comparison of Related Anthraquinone Derivatives in Catalytic Applications

Compound NameApplicationKey FindingsReference
1,5-Dichloro-4,8-dinitroanthraquinoneDehydrosulfurization CatalystBelongs to a class of catalysts used for this purpose. nih.govresearchgate.net
Anthraquinone (General)Hydrogen Peroxide ProductionUsed in a cyclic process involving reduction and oxidation. wikipedia.org
Amvp-CB rsc.org (Supramolecular dimer of an anthraquinone derivative)Photocatalytic Thiol-ene Cross-CouplingEnhanced photocatalytic efficiency for the synthesis of sulfides and sulfoxides. rsc.org

This table provides a comparative overview of related anthraquinone derivatives in various catalytic applications, offering context for the potential role of this compound.

Performance as Combustion Catalysts in Propellants (Comparative with related compounds)

The incorporation of catalysts to modify the burning rate of solid propellants is a key area of research in energetic materials. Anthraquinone-based compounds, particularly their metal salts, have emerged as effective combustion catalysts. icm.edu.pl These compounds can enhance the burning rate and lower the pressure exponent, leading to more stable and efficient propellant performance. icm.edu.pl

Novel lead and copper salts of various anthraquinone derivatives, including 1,8-dihydroxyanthraquinone and 1,4,5,8-tetrahydroxyanthraquinone, have demonstrated significant catalytic effects on the combustion of double-base (DB) and composite modified double-base (CMDB) propellants. icm.edu.pl These catalysts have been shown to increase the burning rate by as much as 200% in the lower pressure ranges (2-6 MPa) and to induce a "wide-range plateau" combustion phenomenon, where the burning rate is less sensitive to pressure changes. icm.edu.pl

While specific data for this compound is not available, the performance of structurally similar compounds suggests its potential in this application. The catalytic activity of these anthraquinone metal salts is attributed to the formation of metal oxides and carbon atoms during combustion, which act as the key catalytic species. icm.edu.pl The presence of the anthraquinone structure itself contributes to improved combustion and can absorb ultraviolet light, further enhancing the burn rate. icm.edu.pl

Table 2: Performance of Anthraquinone-Based Combustion Catalysts

CatalystPropellant TypeEffect on Burning RatePressure Exponent (n)Reference
1,8-dihydroxyanthraquinone lead (DHAAPb)DB PropellantIncreased by ~45% (2-10 MPa)0.10 (10-16 MPa) icm.edu.pl
1,4,5,8-tetrahydroxyanthraquinone leadDB PropellantSignificant increase0.11 (10-18 MPa) icm.edu.pl
1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) leadDB PropellantSignificant increase0.05 (8-18 MPa) icm.edu.pl

This interactive table summarizes the performance of various anthraquinone-based catalysts in solid propellants, providing a comparative context for the potential of this compound.

Electrochemical Performance in Energy Storage Systems (Linked to Materials Science)

Anthraquinone and its derivatives are promising candidates for active materials in energy storage systems, particularly in aqueous organic redox flow batteries (AORFBs) and sodium-ion batteries. rsc.orgdaneshyari.comnih.gov Their electrochemical behavior is characterized by a two-electron reduction process, which can lead to high energy storage capacity and rapid charge/discharge rates. rsc.org The redox potential of anthraquinones can be tuned by the introduction of various functional groups, allowing for the optimization of battery performance. rsc.org

Computational and experimental studies on dihydroxyanthraquinone (DHAQ) isomers have provided valuable insights into their electrochemical stability and performance. A study involving computational analysis predicted that 1,5-DHAQ would exhibit good chemical stability in AORFB applications. nih.gov This stability is attributed to the unfavorable formation of certain hydrated complexes that can lead to degradation in other isomers. nih.gov The study further demonstrated that an AORFB utilizing a 1,5-DHAQ/poly(anthraquinonyl sulfide)/carbon black anolyte delivered a stable cell discharge capacity of approximately 573 mAh at 20 mA/cm² over 1100 hours of cycling, with an average cell discharge voltage of about 0.89 V. nih.gov

The introduction of solubilizing groups to the anthraquinone core is a key strategy to enhance performance. For example, the synthesis of 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) from 1,8-dihydroxyanthraquinone (1,8-DHAQ) resulted in a dramatic increase in volumetric capacity and cycling stability. rsc.org This highlights a promising avenue for modifying this compound to improve its properties for energy storage applications.

Table 3: Electrochemical Properties of Selected Anthraquinone Derivatives

Compound NameApplicationKey Electrochemical Performance MetricReference
1,5-dihydroxyanthraquinone (B121750) (1,5-DHAQ)Aqueous Organic Redox Flow Battery (Anolyte)Stable cell discharge capacity of ~573 mAh at 20 mA/cm² for over 1100 hours (in a composite anolyte). nih.gov
1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ)Lithium Battery (Cathode Material)Initial discharge capacity of its oxidized product (O-THAQ) was 250 mAh·g⁻¹. pku.edu.cn
C14H6O4Na2-CNT (An anthraquinone derivative composite)Sodium-ion Battery (Anode Material)Reversible capacity of 173 mAh g⁻¹ with an initial Coulombic efficiency of 98%. researchgate.net
1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ)Aqueous Organic Redox Flow Battery (Negolyte)Volumetric capacity of 40.2 Ah L⁻¹ in 1 M KOH. rsc.org

This interactive table presents the electrochemical performance of various anthraquinone derivatives in energy storage systems, offering a comparative framework for the potential of this compound.

Future Research Directions and Translational Potential for 1,5 Dichloro 4,8 Dihydroxyanthraquinone

Rational Design and Synthesis of Novel Derivatives with Tailored Properties

A primary avenue for future research lies in using 1,5-Dichloro-4,8-dihydroxyanthraquinone as a foundational structure for the synthesis of new derivatives. The chlorine and hydroxyl groups on the anthraquinone (B42736) core are reactive sites that can be modified to tailor the molecule's properties.

Research has already demonstrated the feasibility of using related precursors, such as 1,5-dichloroanthraquinone (B31372), to create novel analogues. A one-step synthesis method has been successfully employed to produce thioanthraquinone derivatives by reacting 1,5-dichloroanthraquinone with various bioactive thiols. dergipark.org.trresearchgate.net This approach allows for the introduction of different functional groups, leading to new compounds with distinct characteristics. For instance, the synthesized thioanthraquinone analogues were found to exhibit fluorescence, a property that could be valuable in the development of sensors or agents for drug delivery systems. dergipark.org.trresearchgate.net

Future work could systematically expand on this by reacting this compound with a diverse library of nucleophiles (e.g., amines, thiols, alkoxides) to generate a portfolio of new derivatives. The goal would be to modulate electronic, steric, and bioactive properties to create molecules optimized for specific applications, such as advanced dyes or pharmacologically active agents. researchgate.net

Table 1: Examples of Thioanthraquinone Analogues Synthesized from 1,5-Dichloroanthraquinone

Starting ThiolResulting Analogue Structure (Partial)Potential Application AreaReference
1-Dodecanethiol1-Chloro-5-(dodecylthio)anthracene-9,10-dioneMaterials Science, Sensors dergipark.org.tr
Bioactive Thiols (general)Thioanthraquinone AnaloguesDrug Delivery, Sensors dergipark.org.trresearchgate.net

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of derivatives and understand their behavior, advanced characterization techniques are essential. Future research should leverage in situ methods to monitor reactions in real-time, providing deep insights into reaction mechanisms, kinetics, and the formation of intermediates.

Techniques such as Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) and In Situ Transmission Electron Microscopy (TEM) are powerful tools for studying materials and catalytic processes under realistic conditions. numberanalytics.com

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) allows for the analysis of a material's surface chemistry at pressures much higher than traditional XPS, making it possible to study the formation and evolution of surface species during a catalytic reaction. numberanalytics.com This could be applied to monitor the surface interactions of this compound on a catalyst support.

In Situ Transmission Electron Microscopy (TEM) enables the direct observation of nanoscale dynamics, such as particle growth or structural changes, under varying temperatures or chemical environments. numberanalytics.com This would be invaluable for studying the integration of the compound into material systems or its stability under operational conditions.

By employing these techniques, researchers can gain a more nuanced understanding of how synthesis parameters affect the final product, leading to more controlled and efficient manufacturing processes. numberanalytics.comacs.org

Integration into Multifunctional Material Systems

The structural and electronic properties of anthraquinones make them excellent candidates for integration into advanced functional materials. Future studies should explore the potential of this compound and its derivatives as core components in systems like sensors, organic semiconductors, and smart textiles.

Research on other anthraquinone derivatives has already paved the way. For example, 2-aminoanthraquinone (B85984) has been successfully synthesized and fabricated into a thin-film device for humidity and temperature sensing. mdpi.comresearchgate.net The device's capacitance and resistance change linearly with variations in relative humidity and temperature, demonstrating the viability of anthraquinones in environmental sensors. mdpi.comresearchgate.net The strong π-conjugated system and thermal stability of the anthraquinone core are key to this functionality. mdpi.com

Future work could involve fabricating surface-type sensors using this compound to test its sensing capabilities. mdpi.com Furthermore, its derivatives could be explored as dyes with additional functionalities, such as UV protection for fabrics or as components in organic light-emitting diodes (LEDs). researchgate.net

Deeper Exploration of New Biological Targets and Mechanistic Pathways

The anthraquinone scaffold is present in numerous compounds with known biological activity, including anticancer and antimicrobial agents. dergipark.org.tr The specific substitutions on the anthraquinone ring are critical in determining this activity. For instance, studies have shown that chlorinated and nitrated derivatives of anthraquinones can exhibit enhanced antibacterial effects compared to their parent compounds. nih.gov

A recent study performed in silico screening of 114 anthraquinones against the enzyme phosphopantetheine adenylyltransferase (PPAT), a validated pharmacological target in bacteria. nih.gov The results identified 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) as having a high binding affinity for the PPAT of Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov In contrast, the related 1,8-dichloroanthraquinone (B31358) showed reduced affinity, highlighting the crucial role of specific functional groups. nih.govresearchgate.net

This provides a clear direction for future research on this compound. Its biological activity is currently unexplored, and a systematic investigation is warranted. This should include:

Screening against a panel of bacterial and cancer cell lines.

In silico docking studies to identify potential protein targets.

Synthesis of new derivatives (as discussed in 8.1) to probe structure-activity relationships and optimize for potency against identified targets.

Table 2: In Silico Ranking of Anthraquinone Derivatives Against Bacterial PPAT

CompoundTarget OrganismPPAT Binding Affinity RankReference
1,8-Dihydroxy-4,5-dinitroanthraquinoneS. aureus1 nih.govresearchgate.net
1,8-Dihydroxy-4,5-dinitroanthraquinoneE. faecalis1 nih.govresearchgate.net
1,8-DihydroxyanthraquinoneS. aureus47 nih.govresearchgate.net
1,8-DichloroanthraquinoneS. aureus114 nih.govresearchgate.net

Strategies for Sustainable Synthesis and Minimization of Environmental Impact

A critical aspect of future chemical research is the development of environmentally benign processes. Historically, the production of anthraquinone derivatives often involved harsh conditions and toxic reagents, such as mercury catalysts, leading to significant environmental pollution. nih.govgoogle.com

Future research must focus on creating "green" synthesis routes for this compound and its derivatives. Promising strategies from the broader field include:

Aqueous Media Synthesis: An efficient, one-pot synthesis of anthraquinone derivatives has been demonstrated using alum as an inexpensive and readily available catalyst in water at ambient temperature. This method offers high yields and avoids volatile organic solvents. researchgate.net

Electrolytic Synthesis: A one-step electrolytic method has been developed for producing 1,5-diamino-4,8-dihydroxyanthraquinone (B87044) from 1,5-dinitroanthraquinone. This process features a short route, high selectivity, and less environmental pollution compared to traditional sulfonation methods. google.com

Avoiding Harsh Reagents: Modern methods for producing dihydroxyanthraquinones aim to replace multi-step processes that require large volumes of sulfuric acid or high-pressure autoclaves with more streamlined approaches. google.com

Applying these principles to the synthesis of this compound would not only reduce the environmental footprint but also potentially lower production costs, making the compound and its derivatives more accessible for research and commercial applications. google.com

Q & A

Basic: What are the primary synthetic routes for 1,5-dichloro-4,8-dihydroxyanthraquinone, and what methodological challenges arise during regioselective substitution?

Answer:
The synthesis typically involves chlorination of anthraquinone precursors under controlled conditions. For example, nitro groups in derivatives like 1,5-dihydroxy-4,8-dinitroanthraquinone ( ) can be replaced via nucleophilic aromatic substitution using chlorinating agents (e.g., PCl₅ or SOCl₂). Key challenges include:

  • Regioselectivity: Ensuring chlorine substitution at the 1,5-positions requires precise control of reaction temperature, solvent polarity, and catalyst choice. Competitive substitution at other positions may occur due to electronic effects of hydroxyl and nitro groups ( ).
  • Byproduct formation: Nitration side reactions ( ) or incomplete chlorination necessitate purification via column chromatography or recrystallization.
    Methodological optimization involves monitoring reaction progress using HPLC or TLC () and spectroscopic validation (e.g., NMR for positional confirmation) .

Basic: How is the molecular structure of this compound characterized, and what crystallographic data are available?

Answer:
X-ray crystallography is the gold standard for structural elucidation. For the closely related 1,5-dichloro-4,8-dinitroanthraquinone ( ):

  • Crystal system: Monoclinic (space group P2₁) with unit cell dimensions a = 5.9596 Å, b = 11.3897 Å, c = 9.8667 Å, and β = 93.519° ().
  • Hydrogen bonding: Hydroxyl groups form intramolecular hydrogen bonds with adjacent carbonyls, stabilizing the planar anthraquinone core ( ).
    Researchers should compare experimental data with computational models (DFT) to validate electronic effects of chloro/hydroxy substituents .

Basic: What biological activities have been reported for this compound, and what mechanistic insights exist?

Answer:
Anthraquinone derivatives exhibit antineoplastic and antimicrobial properties ( ). Proposed mechanisms include:

  • DNA intercalation: Planar structure facilitates insertion into DNA base pairs, disrupting replication ().
  • Enzyme inhibition: Hydroxy and chloro groups may chelate metal ions in bacterial enzymes (e.g., topoisomerases), impairing function ().
    In vitro assays (e.g., cytotoxicity against cancer cell lines) should be paired with mechanistic studies like fluorescence quenching or molecular docking .

Advanced: How can researchers resolve contradictions in reported biological efficacy across studies?

Answer:
Discrepancies may arise from:

  • Purity variations: Acidimetric titration (≥97% purity, ) or HPLC-UV quantification ensures batch consistency.
  • Assay conditions: Differences in cell culture media pH or serum content can alter compound solubility and bioavailability.
    Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., flow cytometry for apoptosis) are recommended to validate activity .

Advanced: What methodologies optimize the analysis of reaction intermediates during synthesis?

Answer:

  • Real-time monitoring: Use in-situ FTIR or Raman spectroscopy to track nitro-to-chloro substitution ( ).
  • High-resolution mass spectrometry (HRMS): Confirms intermediate structures with ppm-level accuracy.
  • Multivariate analysis: DOE (Design of Experiments) identifies critical parameters (e.g., solvent polarity, catalyst loading) for yield optimization .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

  • pH sensitivity: Hydroxyl groups may deprotonate in alkaline conditions, altering solubility and reactivity. Stability studies (HPLC monitoring) at pH 2–12 are advised ().
  • Thermal degradation: Differential scanning calorimetry (DSC) reveals decomposition thresholds (e.g., mp ~280°C for analogues, ). Store at ambient temperatures in inert atmospheres () .

Advanced: What catalytic or materials science applications are emerging for this compound?

Answer:

  • Photocatalysis: Anthraquinone derivatives act as photosensitizers in singlet oxygen generation ().
  • Polymer additives: Chloro/hydroxy groups enhance thermal stability in epoxy resins ().
    Researchers should explore electrochemistry (cyclic voltammetry) to assess redox properties for energy storage applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.